molecular formula C7H9Cl2NO3S B14397636 Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate CAS No. 88095-66-3

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate

Cat. No.: B14397636
CAS No.: 88095-66-3
M. Wt: 258.12 g/mol
InChI Key: AGPNRPUFUWSOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate typically involves the reaction of l-cysteine methyl ester hydrochloride with dichloroacetyl chloride and ketones. This one-pot synthesis method is efficient and yields the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the activity of detoxifying enzymes like glutathione S-transferase in plants, which helps protect them from herbicide damage . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88095-66-3

Molecular Formula

C7H9Cl2NO3S

Molecular Weight

258.12 g/mol

IUPAC Name

methyl 3-(2,2-dichloroacetyl)-1,3-thiazolidine-2-carboxylate

InChI

InChI=1S/C7H9Cl2NO3S/c1-13-7(12)6-10(2-3-14-6)5(11)4(8)9/h4,6H,2-3H2,1H3

InChI Key

AGPNRPUFUWSOIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1N(CCS1)C(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.